

What is the chemical structure of Jaconine hydrochloride?

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An In-depth Technical Guide on **Jaconine Hydrochloride** for Researchers, Scientists, and Drug Development Professionals

Introduction

Jaconine hydrochloride is the salt form of Jaconine, a naturally occurring pyrrolizidine alkaloid (PA) found in plants of the Jacobaea genus (formerly Senecio), such as tansy ragwort (Jacobaea vulgaris).[1][2] Pyrrolizidine alkaloids are a large class of secondary metabolites known for their hepatotoxicity, making them a significant concern for livestock and human health through contaminated food sources like milk and honey.[3] Jaconine is structurally a chlorinated derivative of other PAs like jacoline and is closely related to jacobine.[1][4] This guide provides a comprehensive overview of the chemical structure, properties, experimental protocols, and biological activities of Jaconine hydrochloride, tailored for a scientific audience.

Chemical Structure and Physicochemical Properties Chemical Structure of Jaconine

Jaconine is a macrocyclic diester pyrrolizidine alkaloid.[4] Its core structure consists of a necine base (a pyrrolizidine ring system) esterified with a necic acid. Specifically, it is a derivative of jacoline where a secondary hydroxyl group has been substituted by a chlorine atom.[1]

The systematic IUPAC name for Jaconine is (1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,1⁷]heptadec-11-ene-3,8-dione.[1]



2D Structure of Jaconine:

PubChem CID 5351515[1]

Source:

Formation and Structure of Jaconine Hydrochloride

Jaconine hydrochloride is formed by the reaction of Jaconine with hydrochloric acid (HCl). The tertiary amine in the pyrrolizidine ring of Jaconine acts as a base, accepting a proton (H⁺) from HCl. This results in the formation of a quaternary ammonium cation and a chloride anion (Cl⁻), which are ionically bonded. This salt form generally exhibits increased water solubility and stability compared to the free base.

The molecular formula of **Jaconine hydrochloride** is C₁₈H₂₇Cl₂NO₆.[2]

Proposed 2D Structure of **Jaconine Hydrochloride**: (Note: A 2D image for the hydrochloride is not directly available in the search results, but the structure is inferred from the free base by protonating the nitrogen atom.) The nitrogen atom in the bicyclic core would bear a positive charge and be associated with a chloride ion.

Physicochemical Data

The following table summarizes the key quantitative data for Jaconine and its hydrochloride salt.



Property	Jaconine	Jaconine Hydrochloride
CAS Number	480-75-1[1]	7251-11-8[2]
Molecular Formula	C18H26CINO6[1]	C18H27Cl2NO6[2]
Molecular Weight	387.9 g/mol [1]	424.3 g/mol (calculated)
IUPAC Name	(1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0 ¹⁴ ,1 ⁷]heptade c-11-ene-3,8-dione[1]	N/A
Canonical SMILES	C[C@@H]1CINVALID-LINK (INVALID-LINKCI)O[1]	CI.CC(CI)C1(O)CC(C)C(C) (O)C(=O)OCC2=CCN3CCC(O C1=O)C23
Topological Polar Surface Area	96.3 Ų[1]	N/A
Hydrogen Bond Donor Count	2[1]	3 (including the protonated amine)
Hydrogen Bond Acceptor Count	6[1]	6

Experimental Protocols Isolation from Natural Sources

Jaconine is naturally present in plants like Senecio jacobaea. A general method for extracting pyrrolizidine alkaloids from plant material involves an acid-base extraction technique that leverages the basicity of the alkaloid's nitrogen atom.[5][6]

Methodology:

• Homogenization and Extraction: Dried and ground plant material (e.g., Senecio jacobaea) is homogenized and extracted with an acidified aqueous solution (e.g., 0.5 M H₂SO₄). In this acidic medium, the alkaloids are protonated to form water-soluble salts.

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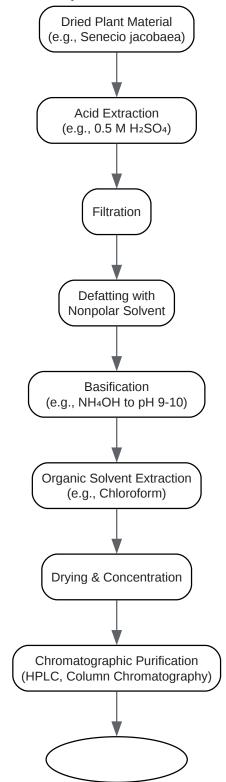




- Filtration and Defatting: The acidic extract is filtered to remove solid plant debris. The filtrate is then washed with a nonpolar organic solvent (e.g., diethyl ether or hexane) to remove fats, pigments, and other non-basic compounds.
- Basification and Extraction of Free Base: The aqueous layer is made alkaline (pH ~9-10) by adding a base (e.g., NH₄OH or NaOH). This deprotonates the alkaloid salts, converting them back to their free base form, which is less soluble in water and more soluble in organic solvents.
- Organic Solvent Extraction: The basified solution is repeatedly extracted with a polar organic solvent like chloroform or dichloromethane. The organic layers containing the crude alkaloid mixture are combined.
- Drying and Concentration: The combined organic extract is dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure using a rotary evaporator.
- Purification: The crude alkaloid extract is further purified using chromatographic techniques, such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate individual alkaloids like Jaconine.



Workflow for Pyrrolizidine Alkaloid Isolation



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Workflow for PA Isolation



Synthesis of Jaconine Hydrochloride from Jacobine

Jaconine can be formed from the related alkaloid Jacobine by reaction with hydrochloric acid. [7] This reaction involves the opening of the epoxide ring present in Jacobine by the chloride ion.

Reaction: Jacobine + HCl → Jaconine

Methodology:

- Dissolution: Jacobine is dissolved in a suitable organic solvent, such as chloroform or methanol.
- Reaction with HCI: A solution of hydrochloric acid (either aqueous or as a gas dissolved in an
 organic solvent like ether) is added to the Jacobine solution. The reaction is typically stirred
 at room temperature.
- Formation of Jaconine: The reaction converts the epoxide in Jacobine to a chlorohydrin, yielding Jaconine.[7]
- Formation of Hydrochloride Salt: Excess HCl will lead to the protonation of the tertiary amine, resulting in the precipitation of **Jaconine hydrochloride** if the solvent polarity is sufficiently low.
- Isolation and Purification: The resulting **Jaconine hydrochloride** salt can be isolated by filtration or by removing the solvent. It can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Biological Activity and Toxicological Profile Metabolic Activation and Hepatotoxicity

Pyrrolizidine alkaloids like Jaconine are not toxic in their native form. They require metabolic activation in the liver by cytochrome P450 (CYP450) enzymes to exert their toxic effects.[8][9]

Mechanism:

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- Dehydrogenation: The necine base of the PA is dehydrogenated by CYP450 enzymes (e.g., CYP3A4) to form a highly reactive pyrrolic ester intermediate.[4]
- Alkylation: This electrophilic intermediate is a potent alkylating agent that can form covalent adducts with cellular macromolecules, including DNA and proteins.[8]
- Cellular Damage: The formation of these adducts disrupts normal cellular function, leading to cytotoxicity, genotoxicity, and carcinogenicity. This damage primarily affects hepatocytes, causing liver injury that can manifest as hepatic sinusoidal obstruction syndrome (HSOS).
 [10]



Hepatocyte (Liver Cell) Jaconine (Inactive Pro-toxin) Dehydrogenation Cytochrome P450 (e.g., CYP3A4) Alkylation Cellular Macromolecules (DNA, Proteins)

Metabolic Activation Pathway of Pyrrolizidine Alkaloids

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Metabolic Activation of PAs

Cellular Mechanisms of Toxicity

The cellular damage initiated by reactive PA metabolites triggers several downstream pathways, primarily oxidative stress and apoptosis.

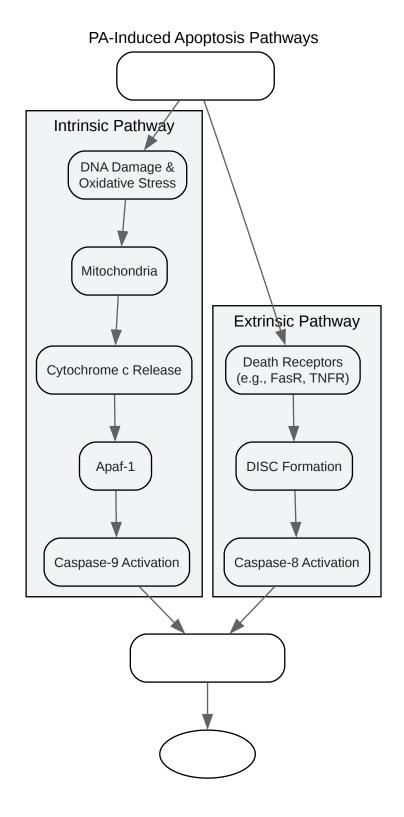
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- Oxidative Stress: The metabolic activation process can deplete cellular stores of glutathione (GSH), a key antioxidant, leading to an imbalance in the cellular redox state and increased levels of reactive oxygen species (ROS).[9]
- Apoptosis: PAs can induce both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.[10] The accumulation of DNA damage and cellular stress can activate caspase cascades, leading to programmed cell death.
- Cell Cycle Arrest: Transcriptomic studies have shown that PAs can deregulate genes involved in cell cycle control, leading to an arrest in the S phase, which prevents cells with damaged DNA from proliferating.[4]





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PA-Induced Apoptosis Pathways

Plant Biosynthesis and its Regulation



The Jasmonate Signaling Pathway

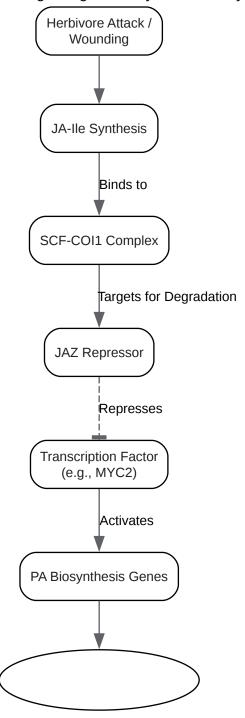
The production of pyrrolizidine alkaloids in plants is a defense mechanism against herbivores. [11] The biosynthesis of these defensive compounds is often regulated by the jasmonate signaling pathway, which is activated in response to wounding or herbivore attack.[12][13]

Pathway:

- Stimulus: Mechanical wounding or herbivore feeding triggers the release of linolenic acid from plant cell membranes.
- JA-Ile Synthesis: Linolenic acid is converted through a series of enzymatic steps into the active signaling molecule, jasmonoyl-isoleucine (JA-Ile).
- Signal Perception: JA-Ile binds to its receptor, the F-box protein COI1, which is part of an SCF E3 ubiquitin ligase complex (SCFCOI1).
- Derepression of Transcription: The JA-Ile/COI1 complex targets JAZ (Jasmonate ZIM-domain) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.
- Gene Expression: The degradation of JAZ repressors releases transcription factors (e.g., MYC2), which then activate the expression of jasmonate-responsive genes, including the genes encoding enzymes for PA biosynthesis.[12][14]



Jasmonate Signaling Pathway for PA Biosynthesis



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Jasmonate Signaling Pathway

Conclusion



Jaconine hydrochloride, as a representative chlorinated pyrrolizidine alkaloid, is of significant interest in the fields of toxicology, natural product chemistry, and food safety. Its hepatotoxicity is mediated by metabolic activation in the liver, leading to the formation of reactive intermediates that cause cellular damage through mechanisms including DNA adduction, oxidative stress, and apoptosis. Understanding its chemical properties, isolation and synthesis protocols, and mechanisms of action is crucial for risk assessment, the development of analytical detection methods, and further research into the toxicological impacts of pyrrolizidine alkaloids.

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